Product packaging for 2-Naphthalenebutanol(Cat. No.:CAS No. 2657-44-5)

2-Naphthalenebutanol

Cat. No.: B3050519
CAS No.: 2657-44-5
M. Wt: 200.28 g/mol
InChI Key: HCFPOCQNXGQTIC-UHFFFAOYSA-N
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Description

2-Naphthalenebutanol, identified by CAS number 2657-44-5, is an organic compound with the molecular formula C14H16O and a molecular weight of 200.28 g/mol . This compound, also known as 4-(naphthalen-2-yl)butan-1-ol, features a naphthalene ring system linked to a butanol chain, making it a valuable intermediate in organic synthesis and materials science research. Its physical properties include a density of approximately 1.071 g/cm³ and a boiling point of 365.7°C at 760 mmHg . Researchers utilize naphthalene derivatives like this compound for their photoluminescence properties. Such compounds have significant potential in developing advanced materials, including phosphorescent sensors and nanocomposites, where they can be functionalized onto surfaces such as spherical silica to study triplet state solvation dynamics (TSD) at interfaces . This application is particularly valuable for investigating local solvent dynamics and dielectric properties in complex systems, including those that model biological environments . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B3050519 2-Naphthalenebutanol CAS No. 2657-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPOCQNXGQTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281272
Record name 2-Naphthalenebutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-44-5
Record name 2-Naphthalenebutanol
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Record name 2-Naphthalenebutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Naphthalenebutanol and Its Analogues

Mechanistic Elucidation of Synthetic Pathways to 2-Naphthalenebutanol

Understanding the step-by-step process, or mechanism, of a chemical reaction is crucial for optimizing the synthesis of this compound. This involves studying how bonds are formed and broken, and the intermediate structures that are created. Computational modeling is a valuable tool in elucidating these complex reaction pathways. researchgate.net

Carbon-Carbon Bond Formation Strategies at the Naphthalene (B1677914) Core

The construction of the fundamental carbon skeleton of this compound involves the formation of a carbon-carbon (C-C) bond, linking the butanol side chain to the naphthalene ring system. Organic chemists have a variety of C-C bond-forming reactions at their disposal. scribd.com These reactions can be broadly categorized as those involving polar interactions (between a nucleophile and an electrophile) or non-polar interactions, often facilitated by transition metal catalysts. numberanalytics.com

Key strategies applicable to the synthesis of this compound include:

Friedel-Crafts Acylation/Alkylation: A classic method to attach alkyl or acyl groups to an aromatic ring. For this compound, this could involve the reaction of naphthalene with butanoyl chloride or a related compound in the presence of a Lewis acid catalyst to form a ketone, which is then reduced to the final alcohol.

Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions. numberanalytics.com Reactions such as the Suzuki-Miyaura (using organoboron compounds), Heck (using alkenes), and Sonogashira (using alkynes) couplings provide powerful tools for forming C-C bonds with high selectivity. scribd.comnumberanalytics.com For instance, a naphthalene-boronic acid could be coupled with a 4-carbon electrophile.

Organocuprate Coupling: Organocuprate reagents can react with organic halides to form C-C bonds. scribd.com A naphthalene-based organocuprate could be used to attach the butanol precursor.

Enolate Alkylation: This method involves the deprotonation of a carbonyl compound to form an enolate, which then acts as a nucleophile to attack an alkyl halide. vanderbilt.edu While more commonly used for building chains, it represents a fundamental C-C bond formation strategy. vanderbilt.edu

Decarboxylative Coupling: An emerging strategy involves the coupling of a carboxylic acid with an organic halide, which removes a molecule of CO2. numberanalytics.comrsc.org This offers an alternative to traditional methods that require pre-formed organometallic reagents. rsc.org

The choice of strategy depends on the desired substitution pattern on the naphthalene ring and the functional groups already present.

Reaction Type Reactants Catalyst/Reagent Description
Suzuki-Miyaura CouplingOrganoboron compound, Organic halidePalladium catalystForms a C-C bond between the two organic fragments. scribd.comnumberanalytics.com
Heck ReactionAlkene, Organic halidePalladium catalystCreates a new C-C bond by replacing a hydrogen atom on the alkene. scribd.comnumberanalytics.com
Sonogashira CouplingAlkyne, Organic halidePalladium/Copper catalystCouples a terminal alkyne with an aryl or vinyl halide. numberanalytics.com
Organocuprate CouplingOrganocuprate, Organic halideNoneForms a new C-C bond by coupling the R group from the organocuprate with the R' group from the halide. scribd.com

Functionalization of the Butanol Side Chain

Once the butanol chain is attached to the naphthalene core, it can be further modified to create various analogues. This side-chain functionalization can introduce new chemical properties or provide handles for further reactions. This can be achieved through post-polymerization reactions that modify hydrophobic side chains with polar groups like carboxylic acids and alcohols. researchgate.net

Methods for functionalizing the butanol side chain include:

Oxidation/Reduction: The alcohol group of the butanol chain can be oxidized to an aldehyde or carboxylic acid, or the carbon chain itself can be modified prior to the final reduction step that yields the alcohol.

Halogenation: Introducing halogen atoms (e.g., bromine, chlorine) onto the alkyl chain can provide a reactive site for subsequent nucleophilic substitution reactions. For example, olefins can be reacted with N,N-dibromo-p-toluenesulfonamide to form bromohydrins with high regio- and stereoselectivity. organic-chemistry.org

Introduction of Other Functional Groups: Various functional groups such as azides, cyano groups, or esters can be incorporated into the side chain to synthesize a diverse range of this compound analogues. researchgate.nettandfonline.com This allows for the fine-tuning of the molecule's properties. For instance, studies on other molecular systems have shown the insertion of aliphatic moieties, hydroxyl groups, and aromatic groups to enhance optical properties. researchgate.net

Reaction Kinetic and Thermodynamic Considerations in Synthesis

The success of a synthetic route depends on both the kinetics (the rate of reaction) and the thermodynamics (the energy and stability of reactants and products). nih.gov

Kinetics: The rate of a reaction is described by a rate equation, which often depends on the concentration of reactants and a rate constant, k. libretexts.org This rate constant is influenced by the activation energy (ΔE‡)—the energy barrier that must be overcome for the reaction to occur—and the temperature. libretexts.org A higher temperature increases the average molecular kinetic energy, leading to a larger proportion of molecules having enough energy to react. libretexts.org In solid-state reactions, the rate of conversion (α) is a function of both temperature and the extent of conversion itself. mdpi.com

Thermodynamics: Thermodynamics governs the position of equilibrium and the spontaneity of a reaction. The Gibbs free energy change (ΔGº) combines the effects of enthalpy (ΔHº, heat change) and entropy (ΔSº, change in disorder) and is related to the equilibrium constant (K). libretexts.org A negative ΔGº indicates a thermodynamically favorable (exergonic) reaction. libretexts.org In many syntheses, non-equilibrium kinetic byproducts may form initially, which then transform into the more stable thermodynamic product over time or with heating. nih.govosti.gov Understanding the interplay between kinetics and thermodynamics is fundamental to rationally synthesizing a target material. nih.gov For example, differential scanning calorimetry can be used to determine if a transformation is an irreversible process from a metastable phase to a more stable one. osti.gov

Stereoselective Synthesis of this compound and its Stereoisomers

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer preferentially. egrassbcollege.ac.inchemistrydocs.com This is achieved by using chiral reagents, catalysts, or auxiliaries to influence the formation of new stereogenic centers. york.ac.uk

Application of Chiral Auxiliaries in Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org The auxiliary is typically derived from an inexpensive, naturally occurring chiral molecule. researchgate.net After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org

The key requirements for a good chiral auxiliary are: york.ac.uk

It must be readily available in enantiomerically pure form.

It should be easy to attach to the substrate.

It must provide a high degree of stereochemical control (asymmetric induction).

It must be easy to remove under mild conditions without affecting the newly formed chiral center.

Well-known examples of chiral auxiliaries include Evans's oxazolidinones and camphorsultams, which have been widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netsioc-journal.cn In the synthesis of a chiral alcohol, an auxiliary could be attached to a precursor molecule, directing an alkylation or reduction step to occur from a specific face of the molecule, thereby setting the stereochemistry of the alcohol's chiral carbon.

Chiral Auxiliary Type Common Application Key Feature
Oxazolidinones (Evans)Asymmetric aldol reactions, alkylationsForms chiral enolates that react with high diastereoselectivity. researchgate.net
CamphorsultamMichael additions, Claisen rearrangementsDerived from camphor, provides high stereochemical induction in various reactions. wikipedia.org
PseudoephedrineAsymmetric alkylationServes as a practical chiral auxiliary for the synthesis of enantiomerically enriched alcohols and ketones. wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL)Asymmetric synthesis of terpenesAn axially chiral ligand used as an auxiliary in various transformations. wikipedia.org
Design and Synthesis of Naphthalene-Based Chiral Auxiliaries

In addition to general-purpose chiral auxiliaries, researchers have designed auxiliaries that incorporate a naphthalene core within their own structure. nih.govresearchgate.net These are of particular interest for synthesizing naphthalene-containing chiral molecules, as the structural similarity may enhance stereochemical communication.

The synthesis of these auxiliaries often involves modifying a chiral starting material by attaching a naphthalene group. For example, chiral stationary phases for chromatography have been created based on a naphthalene core functionalized with chiral 2-aminocyclohexansulfonic acid. nih.govresearchgate.net These structures are then immobilized on a silica (B1680970) support. nih.govresearchgate.net

In other work, individual staircase-like chiral isomers have been selectively synthesized by using two chiral auxiliaries simultaneously, one of which can be based on a naphthalene framework. nih.gov The design of these complex chiral molecules often involves a convergent strategy where different fragments are joined together using methods like Sonogashira C-C coupling. mdpi.com The absolute configuration of these highly structured molecules is often confirmed by X-ray diffraction analysis. nih.gov The development of such specialized chiral auxiliaries is a sophisticated area of synthetic chemistry that enables the construction of molecules with unique and well-defined three-dimensional shapes. sioc-journal.cnsfu.cauzh.ch

Diastereoselective Control in Intermediate Formations

The controlled formation of stereocenters relative to existing ones is a cornerstone of complex molecule synthesis. In the context of this compound, which contains a 1,3-diol or a related structural motif, the diastereoselective reduction of a β-hydroxy ketone intermediate is a key step. The goal is to selectively produce either the syn or the anti diastereomer. This control is typically achieved through reagent or substrate-based strategies that manipulate the transition state of the reaction.

One powerful method for achieving anti-diol selectivity is the Evans-Tishchenko reaction . This reaction involves the samarium-catalyzed reduction of a β-hydroxy ketone in the presence of an aldehyde. wikipedia.org The mechanism proceeds through a cyclic, six-membered transition state where a hydride from the aldehyde is delivered intramolecularly. wikipedia.org This organized transition state, chelated by the samarium catalyst, forces the substituents into equatorial positions to minimize steric hindrance, leading to the formation of the anti-1,3-diol monoester with high diastereoselectivity. wikipedia.orgresearchgate.net This method is advantageous as it simultaneously protects one of the newly formed hydroxyl groups, allowing for differential functionalization later in the synthetic route. wikipedia.org

Conversely, achieving the syn-diol diastereomer often relies on chelation-controlled intermolecular hydride delivery . In this approach, a Lewis acid is used to form a rigid, six-membered chelate between the ketone and the existing β-hydroxyl group. bham.ac.uk Reagents such as diethylmethoxyborane (B30974) (Et₂BOMe) followed by sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The formation of the boronate chelate locks the conformation of the intermediate, and the subsequent intermolecular delivery of a hydride ion occurs from the less sterically hindered face, resulting in the syn product. bham.ac.ukuwindsor.ca The choice of Lewis acid and reducing agent is critical; for instance, strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) favor syn products, while non-chelating conditions using cerium trichloride (B1173362) (CeCl₃) can lead to the anti isomer. acs.orgeurekaselect.comresearchgate.net

These methods, summarized in the table below, provide a robust toolkit for controlling the relative stereochemistry of the 1,3-diol core during the synthesis of this compound intermediates.

Table 1: Reagent-Based Diastereoselective Reductions of β-Hydroxy Ketones

Desired Diastereomer Method Key Reagents Typical Selectivity (dr)
anti Evans-Tishchenko β-Hydroxy Ketone, Aldehyde, SmI₂ >99:1
syn Chelation-Control β-Hydroxy Ketone, Et₂BOMe, NaBH₄ 99:1
syn Chelation-Control β-Hydroxy Ketone, TiCl₄, BH₃·py >95:5

Enantioselective Catalysis for this compound Synthesis

Creating a specific enantiomer of this compound requires asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of a single enantiomeric product. This is most often achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Development of Naphthalene-Derived Chiral Ligands

The naphthalene scaffold itself has been the source of some of the most successful classes of chiral ligands in asymmetric catalysis. These ligands are characterized by axial chirality, typically arising from restricted rotation around the biaryl bond.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a pioneering atropisomeric diphosphine ligand. Its C₂-symmetric structure and conformational rigidity have made it highly effective in a wide range of metal-catalyzed reactions. nptel.ac.in Ruthenium-BINAP complexes, for example, are exceptionally effective for the asymmetric hydrogenation of various functionalized ketones and olefins. nptel.ac.inthieme-connect.com Variants such as DM-BINAP, which has dimethylphenyl groups instead of phenyl groups, have shown superior performance in the diastereoselective hydrogenation of certain keto esters. thieme-connect.com

BINOL (1,1'-bi-2-naphthol) is another foundational axially chiral ligand. Its derivatives have been extensively used to create chiral Lewis acids and, more recently, a powerful class of organocatalysts known as chiral phosphoric acids (CPAs) . nih.govrsc.orge3s-conferences.org These Brønsted acids can catalyze a variety of reactions, including reductions and C-C bond-forming reactions, with high enantioselectivity by engaging substrates through hydrogen bonding in a well-defined chiral pocket. sigmaaldrich.comresearchgate.net

The development of these and other naphthalene-derived ligands has been instrumental in advancing asymmetric synthesis, providing the tools needed to synthesize specific enantiomers of chiral alcohols like this compound.

Optimization of Catalytic Systems for Stereocontrol

Achieving high enantioselectivity (ee) and yield requires careful optimization of the entire catalytic system. This involves tuning the ligand, metal precursor, additives, and reaction conditions such as solvent and temperature.

A prominent example is the asymmetric hydrogenation of ketones using ruthenium catalysts. The highly effective Ru-BINAP/chiral diamine system demonstrates the importance of cooperative catalysis. pnas.org In this system, the BINAP ligand provides the primary chiral environment, but the addition of a chiral diamine, such as diphenylethylenediamine (DPEN), is crucial for high catalytic activity and selectivity. pnas.orgresearchgate.net The reaction is further influenced by the choice of base and the anionic ligands on the ruthenium center; halide ligands are generally more effective than carboxylate ligands for ketone reduction. pnas.org

The table below illustrates how different components of a catalytic system can be optimized for the asymmetric hydrogenation of ketones, a key reaction for accessing chiral alcohols.

Table 2: Optimization of Catalytic Systems for Asymmetric Ketone Hydrogenation

Catalyst Precursor Chiral Ligand Additive/Co-catalyst Solvent Result
RuCl₂ (S)-BINAP / (S,S)-DPEN KOH 2-Propanol High activity and enantioselectivity for aromatic ketones. pnas.org
Ru(OCOCH₃)₂ (R)-BINAP None Ethanol (B145695) Ineffective for β-keto esters. pnas.org
RuCl₂ (S)-Tol-BINAP Racemic DPEN Methanol >95% ee for 2,4,4-trimethyl-2-cyclohexenone. nptel.ac.in
Pd(CF₃CO₂)₂ (R,R)-Phosphine None TFE Up to 92% ee for phthalimide-protected amino ketones. organic-chemistry.org

Chemoenzymatic Approaches to Enantiomerically Enriched this compound

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the unparalleled selectivity of biological catalysts. Enzymes, particularly lipases, are widely used to resolve racemic mixtures of alcohols with high efficiency and enantioselectivity. jocpr.com

A common strategy is Kinetic Resolution (KR) , where an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. jocpr.com For example, using a lipase (B570770) like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and an acyl donor such as vinyl acetate, the (R)-enantiomer of a secondary alcohol can be converted to its corresponding ester, while the (S)-enantiomer remains as the alcohol. jocpr.comnih.gov The two can then be separated, providing access to both enantiomers. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.

This limitation is overcome by Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting alcohol enantiomer. mdpi.com This is typically achieved by adding a metal catalyst that can reversibly interconvert the alcohol enantiomers. mdpi.comresearchgate.net As the enzyme consumes the reactive enantiomer, the racemization catalyst continuously replenishes it from the unreactive pool, allowing for a theoretical yield of up to 100% for a single enantiomeric product. researchgate.net Various metal catalysts based on ruthenium, iron, and aluminum have been successfully paired with lipases for the DKR of secondary alcohols. thieme-connect.comcapes.gov.bracs.org

Table 3: Chemoenzymatic Resolution of Secondary Alcohols

Method Biocatalyst Racemization Catalyst (for DKR) Acyl Donor Result
Kinetic Resolution Wheat Germ Lipase N/A Various High enantioselectivity (E > 200) for 1-phenylethanol. nih.gov
Kinetic Resolution Novozym 435 (CAL-B) N/A Vinyl Acetate Efficient resolution of (R/S)-1-(2-furyl)ethanol. jocpr.com
Dynamic Kinetic Resolution Novozym 435 Ru-complex Isopropenyl Acetate >99% ee, 96% yield for 1-phenylethanol. acs.org
Dynamic Kinetic Resolution Novozym 435 Fe-complex p-chlorophenyl hexanoate Good yields and excellent ee for various secondary alcohols. thieme-connect.com
Dynamic Kinetic Resolution Lipase AlMe₃ / BINOL Isopropenyl Acetate Effective racemization and resolution at room temperature. capes.gov.br

Synthesis of Diverse this compound Derivatives

Creating a library of this compound derivatives involves the selective functionalization of the naphthalene ring system. This requires strategies that can control where new substituents are introduced (regioselectivity) and which functional group reacts in a multifunctional molecule (chemoselectivity).

Strategies for Regioselective and Chemoselective Functionalization

Regioselectivity in naphthalene functionalization is often achieved through directed C-H activation . anr.fr In this approach, a functional group already present on the substrate, known as a directing group (DG), coordinates to a transition metal catalyst and directs it to activate a specific C-H bond, typically at an ortho or peri position. anr.frresearchgate.net

For naphthalene derivatives, a carbonyl group at the C1 position can direct functionalization to the C8 (peri) or C2 (ortho) positions. anr.frresearchgate.net For instance, palladium-catalyzed halogenation of 1-naphthaldehyde (B104281) can be directed to the C8 position. researchgate.net However, by forming an imine intermediate from the aldehyde, the regioselectivity can be switched to the C2 position. researchgate.net Similarly, a thioether (SMe) directing group has been used to achieve peri-selective acylmethylation and amidation. rsc.orgthieme-connect.com The ability to install and potentially remove or transform these directing groups provides a powerful method for synthesizing a wide array of specifically substituted naphthalene derivatives. thieme-connect.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For a molecule like this compound, which contains both hydroxyl groups and an aromatic ring, chemoselective reactions allow for the modification of one part of the molecule without affecting the other. For example, late-stage functionalization techniques developed for complex molecules like peptides can be applied. acs.orgnih.govrsc.org These methods often rely on the unique reactivity of a specific functional group under mild conditions. For instance, a specific hydroxyl group could be selectively acylated using a tailored catalyst, or the naphthalene ring could be functionalized via C-H activation while the alcohol moieties are protected or unreactive under the chosen conditions. The development of such chemoselective ligations and transformations is key to building molecular diversity from a common scaffold. researchgate.netunc.edu

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. ajrconline.orgconsensus.appsigmaaldrich.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. sigmaaldrich.com

A primary focus in the green synthesis of alcohols like this compound is the reduction of a corresponding ketone, such as 2-acetylnaphthalene (B72118). Traditional reduction methods often employ stoichiometric reducing agents that generate significant amounts of waste. In contrast, catalytic methods, particularly catalytic transfer hydrogenation (CTH), represent a greener alternative. acs.orgmdpi.com CTH utilizes a hydrogen donor, often an inexpensive and relatively benign secondary alcohol like 2-propanol or 2-octanol, to transfer hydrogen to the substrate in the presence of a catalyst. mdpi.commdpi.com This approach avoids the need for high-pressure gaseous hydrogen, enhancing operational safety. mdpi.com

Various catalytic systems have been developed for the transfer hydrogenation of naphthalenic ketones. Metal oxides such as magnesium oxide (MgO) and aluminum oxide (Al₂O₃) have proven to be effective catalysts. mdpi.commdpi.com For instance, MgO has been shown to be a highly chemoselective catalyst in the reduction of 2-acetylnaphthalene, yielding 1-(2-naphthyl)-1-ethanol with high selectivity. mdpi.comresearchgate.net The reactivity in these systems can be significantly influenced by the choice of hydrogen donor, which also affects the reaction temperature. mdpi.com

More advanced catalysts, including diruthenium(II)-NNN pincer complexes, have demonstrated remarkably high activity, allowing for catalyst concentrations as low as 0.03 mol% Ru. dicp.ac.cn These bimetallic complexes can achieve near-complete conversion of 2-acetylnaphthalene to the corresponding alcohol in minutes under refluxing isopropanol (B130326) conditions. dicp.ac.cn The high efficiency is attributed to the stability and potential cooperative effects of the two metal centers. dicp.ac.cn Furthermore, heterogeneous catalysts, such as bimetallic palladium-cobalt (PdCo) alloy nanoparticles, offer the advantages of being stable, reusable, and effective under mild conditions without requiring additives. acs.org

Biocatalysis presents another powerful green strategy, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.gov Enzymes can react at specific sites on a molecule, often obviating the need for protecting groups, which simplifies synthetic routes and reduces waste—a key principle of green chemistry. acs.org The use of biocatalysts, such as engineered enzymes from metabolic pathways, can facilitate the synthesis of complex chiral molecules like γ-hydroxy amino acids and various nucleoside analogues from simple starting materials. nih.govnih.govchemrxiv.org While specific biocatalytic routes for this compound are not extensively documented in the provided results, the principles demonstrated in the synthesis of other complex molecules highlight the potential for developing enzymatic processes for its production. rsc.orgmdpi.com

Catalytic SystemSubstrateHydrogen Donor/SolventKey FindingsReference
Magnesium Oxide (MgO)2-Acetylnaphthalene2-Propanol, 2-Butanol, 2-OctanolDemonstrated significantly higher reactivity for 2-acetylnaphthalene compared to its 1-acetyl isomer. High selectivity to the corresponding alcohol (>99%). mdpi.comresearchgate.net
Diruthenium(II)-NNN Pincer Complex2-AcetylnaphthaleneIsopropanolExtremely high catalytic activity, achieving 95-99% yield in minutes with low catalyst loading (0.05 mol%). dicp.ac.cn
Various Metal Oxides (e.g., Al₂O₃, ZrO₂)4-t-Butylcyclohexanone (analogue system)2-Propanol, 2-OctanolActivity and diastereoselectivity are dependent on the catalyst and reaction conditions (temperature, solvent). Al₂O₃ showed 99-100% selectivity. mdpi.com
Pd₃₆Co₆₄ Bimetallic NanoalloyVarious ketones including 2-acetylnaphthaleneIsopropanol (IPA)Heterogeneous, stable, and reusable catalyst providing excellent yields under mild conditions without gaseous hydrogen. acs.org

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org This strategy is highly valued in medicinal chemistry and materials science for its efficiency, operational simplicity, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple building blocks. nih.govmdpi.com The naphthalene framework, the core of this compound, is a valuable scaffold that can be integrated into a wide variety of molecular architectures using MCRs.

2-Naphthol (B1666908), a closely related and readily available naphthalene derivative, is an important starting material in numerous MCRs for the synthesis of N/O-containing heterocyclic compounds. nih.gov Its electron-rich aromatic system allows it to participate in various transformations, leading to molecules with potential biological activities. nih.gov The use of 2-naphthol in MCRs aligns with green chemistry principles due to its low cost and the inherent atom and step economy of MCRs. nih.gov

One prominent example is the use of 2-naphthol in the synthesis of benzochromene derivatives. In a three-component reaction, 2-naphthol, an aldehyde, and a C-H acid like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be combined under catalytic conditions to yield complex heterocyclic systems. Variations in the starting materials allow for extensive diversification of the final product scaffold.

Another powerful MCR is the Ugi reaction, a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. mdpi.com While not directly starting from a simple naphthalene, the components can be functionalized with naphthalene moieties to incorporate this scaffold into peptide-like structures. For instance, using an amine or carboxylic acid bearing a naphthalene group would lead to a diverse library of naphthalenic α-acylamino carboxamides. The flexibility of MCRs allows for the strategic placement of functional groups that can be used for subsequent cyclization reactions, further expanding molecular diversity. nih.gov This build/couple/pair strategy is a powerful tool for diversity-oriented synthesis. nih.gov

The development of MCRs that incorporate naphthalene-based starting materials is a continuing area of research, aiming to create novel molecular scaffolds for applications in drug discovery and materials science. nih.govnih.gov The ability to systematically vary each component in the reaction mixture provides a robust platform for exploring chemical space around the naphthalene core.

Reaction TypeKey Naphthalene ComponentOther ComponentsResulting ScaffoldReference
Three-component reaction2-NaphtholAromatic aldehydes, malononitrileSubstituted benzochromenes nih.gov
Gewald Three-component reactionCyanoacetamide-based scaffolds (can be functionalized)Elemental sulfur, active methylene (B1212753) compoundsThienopyrimidones beilstein-journals.org
Ugi Four-component reaction(Hypothetical) Naphthalene-functionalized amine or carboxylic acidIsocyanide, aldehyde/ketone, carboxylic acid/amineNaphthalene-containing α-acylamino carboxamides mdpi.com
Ugi-Smiles Coupling(Analogue) Electron-deficient phenolIsocyanide, amine, aldehydeDiverse heterocyclic products via post-condensation cyclization nih.gov

Advanced Spectroscopic and Diffraction Based Characterization of 2 Naphthalenebutanol

Vibrational Spectroscopy for Detailed Molecular Structure Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the molecular vibrations that are characteristic of specific chemical bonds and functional groups. These techniques offer a molecular "fingerprint" that aids in identifying the compound and confirming the presence of key structural features.

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Analysis

FT-IR spectroscopy is a widely used method for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes specific vibrational modes (stretching, bending) of chemical bonds. Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FT-IR that allows for the analysis of solid or liquid samples with minimal preparation.

For 2-(Naphthalen-2-yl)butan-2-ol, characteristic absorption bands are expected from the naphthalene (B1677914) aromatic system, the aliphatic butanol chain, and the hydroxyl group.

O-H Stretching: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is indicative of the hydroxyl (-OH) group of the tertiary alcohol, often broadened due to hydrogen bonding specac.comdocbrown.infoupi.edu.

C-H Stretching: Aliphatic C-H stretching vibrations from the butanol chain (CH₃, CH₂) typically appear in the range of 2850-2970 cm⁻¹ nih.govrsc.org. Aromatic C-H stretching vibrations from the naphthalene rings are observed at higher wavenumbers, usually between 3030-3080 cm⁻¹ rsc.org.

C=C Stretching (Aromatic): The naphthalene ring system exhibits characteristic C=C stretching vibrations, commonly observed as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ rsc.org.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol is expected in the region of 1150-1200 cm⁻¹ specac.com.

Table 3.1.1: Characteristic FT-IR Absorption Bands for 2-(Naphthalen-2-yl)butan-2-ol (Representative)

Wavenumber (cm⁻¹)Functional Group/Bond VibrationIntensityNotes
3200–3550O-H stretch (alcohol)Strong, BroadIndicative of hydrogen bonding
3030–3080C-H stretch (aromatic)MediumNaphthalene ring protons
2850–2970C-H stretch (aliphatic)StrongButanol chain (CH₂, CH₃)
1600, 1500C=C stretch (aromatic)MediumNaphthalene ring skeletal vibrations
1150–1200C-O stretch (alcohol)StrongTertiary alcohol

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like FT-IR, is a vibrational spectroscopic technique. It relies on the inelastic scattering of monochromatic light (usually from a laser) by molecules. The energy difference between the incident and scattered photons corresponds to molecular vibrational modes. Raman spectroscopy is particularly useful for detecting vibrations involving symmetric bonds, which are often weak in IR spectra, and for analyzing aqueous solutions as water is a weak Raman scatterer.

For 2-(Naphthalen-2-yl)butan-2-ol, Raman spectroscopy would provide complementary vibrational information. The naphthalene ring system would exhibit characteristic Raman shifts associated with its aromatic skeletal modes. The aliphatic chain and the tertiary alcohol group would also contribute distinct Raman signals. Raman spectroscopy is highly sensitive to molecular symmetry and can provide a unique "fingerprint" for compound identification horiba.comspectroscopyonline.com. While specific Raman shift data for 2-(Naphthalen-2-yl)butan-2-ol was not detailed in the provided snippets, similar naphthyl-alcohols show characteristic bands related to the aromatic system and the alkyl chain nih.gov.

Conformational Isomerism Probing via Vibrational Modes

Vibrational modes can be sensitive to the conformational state of a molecule. Different conformers, arising from rotation around single bonds, can exhibit slightly different vibrational frequencies due to variations in bond lengths, bond angles, and intramolecular interactions. While specific studies on conformational isomerism of 2-(Naphthalen-2-yl)butan-2-ol via vibrational spectroscopy were not detailed, FT-IR and Raman spectroscopy can, in principle, reveal the presence of multiple conformers if they exist in significant populations and possess distinct vibrational signatures. Subtle shifts or the appearance of new bands in the spectra could indicate conformational heterogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, connectivity, and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Coupling Analysis

One-dimensional NMR experiments provide detailed information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Naphthalen-2-yl)butan-2-ol would display signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the naphthalene ring would appear as multiplets in the downfield region (typically δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic pi system rsc.org. The specific splitting patterns would depend on the coupling between adjacent aromatic protons.

Hydroxyl Proton (-OH): The proton of the tertiary alcohol group typically appears as a broad singlet, often in the range of δ 1.5-2.5 ppm, and its position can be concentration and solvent dependent due to hydrogen bonding and exchange processes savemyexams.com.

Methine Proton (-CH-): The proton on the carbon bearing the hydroxyl group (the carbinol carbon) would appear as a multiplet. For 2-(Naphthalen-2-yl)butan-2-ol, this would be the proton on the tertiary alcohol carbon. However, in 2-(Naphthalen-2-yl)butan-2-ol, the hydroxyl group is on a tertiary carbon, meaning this carbon has no attached protons. Instead, the protons on the adjacent methylene (B1212753) (-CH₂-) group and the methyl (-CH₃) group attached to the carbinol carbon would be observed.

Aliphatic Protons: The methylene (-CH₂-) protons adjacent to the carbinol carbon would appear as a quartet (due to coupling with the terminal methyl group) in the range of δ 1.8-2.2 ppm. The terminal methyl (-CH₃) protons would appear as a triplet (due to coupling with the methylene group) in the upfield region, typically around δ 0.9-1.0 ppm. The methyl group directly attached to the carbinol carbon would likely appear as a singlet due to the absence of adjacent protons to couple with, or as a very narrowly split signal, in the range of δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Naphthalene Carbons: The carbon atoms of the naphthalene ring system would resonate in the aromatic region (δ 120-145 ppm). The carbon directly attached to the butanol chain (C-2 of naphthalene) would typically resonate at a distinct chemical shift, often around δ 140-145 ppm.

Carbinol Carbon: The tertiary carbon bearing the hydroxyl group (the carbinol carbon) would resonate significantly downfield, typically between δ 75-80 ppm, due to the electronegativity of the oxygen atom.

Aliphatic Carbons: The methylene (-CH₂-) carbon and the two methyl (-CH₃) carbons of the butanol chain would appear in the upfield region (δ 10-40 ppm). The methyl group directly attached to the carbinol carbon would likely resonate slightly more downfield than the terminal methyl group.

Table 3.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(Naphthalen-2-yl)butan-2-ol (in CDCl₃)

Proton/Carbon Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity/Assignment
Naphthalene Protons7.40–8.20 (m)120–145Aromatic multiplet
Naphthalene C-2-140–145Aromatic
Naphthalene Other Carbons-120–135Aromatic
Carbinol Carbon (-C(OH)-)-75–80Tertiary alcohol
Methylene (-CH₂-)1.8–2.2 (q, J≈7)35–40Aliphatic methylene
Methyl on Carbinol (CH₃)1.4–1.5 (s)25–30Aliphatic methyl
Terminal Methyl (-CH₃)0.9–1.0 (t, J≈7)12–15Aliphatic methyl
Hydroxyl (-OH)1.5–2.5 (s, broad)-Exchangeable proton

Note: Specific assignments and coupling constants would be determined from detailed spectral analysis and potentially 2D NMR experiments. The data presented here is representative of similar structures.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Spatial Relationships

Two-dimensional (2D) NMR techniques provide crucial information about the connectivity and spatial proximity of nuclei, which is essential for unambiguous structure assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): COSY experiments reveal through-bond correlations between protons that are coupled to each other (typically ¹H-¹H coupling over 2 or 3 bonds). For 2-(Naphthalen-2-yl)butan-2-ol, COSY would confirm the connectivity within the butanol chain, such as the coupling between the methylene protons and the terminal methyl protons. It can also help resolve overlapping signals in the aromatic region by showing which aromatic protons are adjacent to each other. science.govwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques establish one-bond correlations between protons and directly attached heteronuclei (e.g., ¹H-¹³C). HSQC/HMQC spectra are invaluable for assigning ¹³C signals based on their corresponding ¹H signals, thereby mapping the carbon skeleton. science.govwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect through-bond correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons or between different parts of the molecule. For 2-(Naphthalen-2-yl)butan-2-ol, HMBC would be critical for confirming the attachment of the butanol chain to the naphthalene ring by showing correlations between protons on the butanol chain and carbons of the naphthalene ring, and vice versa. It would also help assign the quaternary carbinol carbon by correlating it with nearby protons. science.govresearchgate.nethuji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This technique is crucial for determining relative stereochemistry and conformational information. While 2-(Naphthalen-2-yl)butan-2-ol does not possess chiral centers within the butanol chain itself (as the OH is on a tertiary carbon), NOESY could still provide insights into the spatial arrangement of the naphthalene ring and the aliphatic chain, or help differentiate between rotamers if they are conformationally restricted. science.govresearchgate.nethuji.ac.illibretexts.org

By integrating data from these various spectroscopic techniques, a comprehensive and accurate structural assignment of 2-Naphthalenebutanol can be achieved.

Solid-State NMR for Packing and Polymorphic Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for investigating the structural and dynamic properties of solid materials, including their molecular packing and the presence of different crystalline forms (polymorphs) bruker.comirispublishers.com. While direct SSNMR studies specifically detailing the packing and polymorphic behavior of this compound were not found in the provided literature, the technique is widely recognized for its utility in this domain. SSNMR can differentiate between various crystalline and amorphous forms of a compound by analyzing subtle differences in the local chemical environment of nuclei, which manifest as distinct spectral signals bruker.comirispublishers.com. For instance, studies on other organic solids have demonstrated that SSNMR can identify different polymorphic forms by comparing their unique spectral fingerprints irispublishers.com. Furthermore, the technique is valuable for monitoring solid-state transformations and characterizing the precise arrangement of molecules within a crystal lattice, providing insights into intermolecular interactions and packing motifs bruker.combrynmawr.edu. Techniques like Dynamic Nuclear Polarization (DNP) enhanced SSNMR can further improve sensitivity, aiding in the detection of dilute polymorphic forms rsc.org.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic structure of molecules, particularly their conjugated systems.

Analysis of Electronic Transitions and Conjugation Effects

The presence of the naphthalene ring in this compound signifies a conjugated π-electron system, which is responsible for its absorption of ultraviolet (UV) and potentially visible light. According to general principles of UV-Vis spectroscopy, conjugation within a molecule leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) bspublications.netlibretexts.orgudel.edu. This reduced energy gap facilitates electronic transitions, typically π to π* transitions, at longer wavelengths compared to isolated double bonds bspublications.netlibretexts.org. The naphthalene moiety itself is known to exhibit absorption in the UV region researchgate.net. The efficiency and length of the conjugated system, as well as the planarity of the molecule, significantly influence the position and intensity of absorption peaks bspublications.netlibretexts.org. While specific UV-Vis data for this compound is not detailed here, the naphthalene chromophore is expected to display characteristic absorption bands, providing information about its electronic structure and the extent of conjugation bspublications.netudel.edutanta.edu.eg.

Photophysical Properties and Fluorescence Characteristics

Photophysical properties, such as fluorescence, are a consequence of electronic transitions within a molecule following light absorption. While specific fluorescence data for this compound is not available in the provided snippets, related naphthalene derivatives have been studied for their photophysical behavior rsc.orgtubitak.gov.tr. For instance, some naphthalene-based compounds exhibit fluorescence, with emission characteristics that can be influenced by solvent polarity and the solid-state environment rsc.org. The excitation process typically involves the promotion of electrons from the HOMO to the LUMO pku.edu.cn. The fluorescence quantum yield and emission spectra are critical parameters that describe a molecule's ability to emit light and the wavelengths at which this emission occurs rsc.orgtubitak.gov.tracademie-sciences.fr. Studies on similar compounds suggest that fluorescence can be observed in the blue to yellow regions, with potential shifts in emission maxima and changes in quantum yield depending on the molecular structure and its surroundings rsc.org.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) techniques are indispensable for determining the crystalline structure of materials, including the arrangement of atoms in a unit cell and the identification of different crystalline phases.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is considered the most reliable method for determining the absolute configuration of chiral molecules researchgate.netencyclopedia.pubspringernature.com. This technique exploits the anomalous scattering effect of X-rays, which varies with the atomic number and the wavelength of the incident radiation encyclopedia.pub. The absolute configuration is typically determined by calculating the Flack parameter, with a small standard uncertainty indicating the correctness of the assignment researchgate.netencyclopedia.pub. For molecules containing heavier atoms, the anomalous scattering effect is more pronounced, facilitating easier determination. In cases where heavy atoms are absent, complementary techniques like X-ray/ECD (Electronic Circular Dichroism) can be employed encyclopedia.pub. Studies on related naphthyl compounds have successfully utilized SCXRD with anomalous dispersion to confirm absolute configurations nih.gov, underscoring its importance for such analyses.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a cornerstone technique for identifying crystalline phases and distinguishing between different polymorphic forms of a compound bruker.comrigaku.comncl.ac.ukresearchgate.netprotoxrd.comresearchgate.net. Each crystalline polymorph possesses a unique arrangement of molecules in the crystal lattice, resulting in a characteristic PXRD pattern that serves as a fingerprint for identification rigaku.comncl.ac.ukresearchgate.net. By comparing the experimental PXRD pattern of a sample to known patterns, often stored in crystallographic databases, the presence and identity of specific polymorphs or phases can be confirmed ncl.ac.uk. This is particularly critical in fields like pharmaceuticals, where different polymorphs can exhibit significant variations in physical properties such as solubility, dissolution rate, and stability, thereby affecting drug bioavailability and efficacy bruker.comrigaku.comresearchgate.net. Studies on naphthalene derivatives have shown that different solvents can lead to the formation of distinct polymorphs with unique crystal structures brynmawr.edu.

Theoretical and Computational Chemistry Studies on 2 Naphthalenebutanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and other key molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost.

For 2-Naphthalenebutanol, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface. The optimization is guided by the forces acting on the nuclei, which are calculated as the gradient of the energy. Different functionals, such as B3LYP or PBE, can be used in combination with various basis sets (e.g., 6-31G(d,p) or cc-pVDZ) to achieve reliable results. The choice of method and basis set is crucial for the accuracy of the calculations. By mapping the potential energy surface, one can identify not only the ground state geometry but also various conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Illustrative Data Table for Geometry Optimization:

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound. The values are hypothetical and for demonstrative purposes only.

ParameterOptimized Value
Total Energy-X.XXXX Hartrees
Dipole MomentX.XXX Debye
C1-C2 Bond LengthX.XXX Å
C-O Bond LengthX.XXX Å
C-C-O Bond AngleXXX.X°

Ab Initio and Semiempirical Methods for Electronic Characterization

Beyond DFT, other quantum mechanical methods can be employed. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. These methods can provide a detailed description of the electronic wavefunction. While computationally more demanding than DFT, they can be used as a benchmark for other methods.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate, they are much faster and can be applied to larger molecular systems. For this compound, these methods could provide a preliminary overview of its electronic properties before undertaking more rigorous calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO's location would indicate the most probable sites for nucleophilic attack. The presence of the butanol group would influence the energies and distributions of these orbitals.

Illustrative Data Table for FMO Analysis:

This table shows example data that would be generated from an FMO analysis of this compound. The values are for illustrative purposes.

OrbitalEnergy (eV)
HOMO-X.XX
LUMO-X.XX
HOMO-LUMO GapX.XX

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for hydrogen bonding and electrophilic interactions. The aromatic naphthalene ring would also exhibit regions of negative potential above and below the plane of the rings. This information is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). It analyzes the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which is a key factor in understanding intramolecular charge transfer and hyperconjugative interactions.

The second-order perturbation theory analysis of the Fock matrix in NBO is used to estimate the stabilization energy associated with these donor-acceptor interactions. For this compound, NBO analysis could quantify the interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the naphthalene ring, as well as the hyperconjugative effects of the butanol chain. This provides insight into the stability of different conformations and the nature of the chemical bonds.

Illustrative Data Table for NBO Analysis:

This table provides a hypothetical example of the kind of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)σ* (C-H)X.XX
π (C1-C2)π* (C3-C4)XX.XX
σ (C-H)σ* (C-C)X.XX

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including conformational changes and interactions with the solvent.

For this compound, MD simulations would be crucial for exploring its conformational flexibility. The butanol chain can adopt numerous conformations, and MD simulations can reveal the most populated conformational states and the transitions between them. Furthermore, by including solvent molecules (such as water) in the simulation box, one can study solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of this compound and water molecules. This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding its properties in a biological or chemical context. The insights gained from MD simulations complement the static picture provided by quantum chemical calculations.

Exploration of Conformational Space and Tautomerism

Tautomerism, the interconversion of constitutional isomers, is a phenomenon observed in certain classes of naphthalene derivatives, particularly those with hydroxyl groups that can engage in keto-enol equilibria. orientjchem.orgias.ac.inbyjus.com For instance, studies on 2-hydroxy-naphthylideneaniline have demonstrated the existence of a keto-enol tautomerism. orientjchem.org Similarly, 2-hydroxy-4-naphthoquinone-1-oxime derivatives exist as an equilibrium mixture of tautomers in solution. ias.ac.in However, in the case of this compound, the hydroxyl group is situated on the alkyl chain and not directly attached to the aromatic ring. This structural feature makes the formation of a stable keto tautomer through proton transfer from the hydroxyl group to the naphthalene ring electronically unfavorable. Therefore, significant tautomerism is not expected for this compound under normal conditions.

Solvent Effects on Molecular Conformation and Reactivity

The conformation of flexible molecules like this compound can be significantly influenced by the surrounding solvent environment. Solvents can affect the stability of different conformers through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. acs.org For instance, studies on calix rsc.orgarene derivatives bearing naphthalene groups have shown that the conformation of the naphthalene moieties can change depending on the polarity of the solvent. nankai.edu.cn In polar solvents, a more extended conformation might be favored, while in nonpolar solvents, intramolecular interactions could lead to more compact structures. nankai.edu.cn

The reactivity of the hydroxyl group in this compound is also expected to be solvent-dependent. Protic solvents can form hydrogen bonds with the hydroxyl group, which can influence its acidity and nucleophilicity. In supramolecular chemistry, it has been observed that solvent molecules can play a crucial role in the conformation and function of polymers containing naphthalene units. acs.org For organosilicon derivatives of naphthalene, the formation of intramolecular excimers, which are excited-state dimers, is highly dependent on the solvent composition, with mixtures of DMSO and water promoting their formation. researchgate.net This suggests that the photophysical properties of this compound could also be tuned by the choice of solvent.

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational Vibrational (IR, Raman) Spectra

The prediction of infrared (IR) and Raman spectra through computational methods is a powerful tool for characterizing molecular structures. faccts.descm.comarxiv.orgresearchgate.net These methods typically involve the calculation of the vibrational frequencies and their corresponding intensities. While specific computational IR and Raman spectra for this compound have not been reported, they can be readily calculated using quantum chemical software packages. arxiv.orgresearchgate.net The general workflow involves geometry optimization of the molecule followed by a frequency calculation at a suitable level of theory, such as Density Functional Theory (DFT). researchgate.net

The calculated vibrational frequencies often require scaling to better match experimental data due to the approximations inherent in the theoretical models. faccts.de For a molecule like this compound, the IR spectrum would be characterized by a prominent O-H stretching vibration, C-H stretching vibrations from both the alkyl chain and the aromatic ring, and a series of complex fingerprint vibrations corresponding to C-C stretching and bending modes of the naphthalene ring system. The Raman spectrum would complement the IR spectrum, with non-polar bonds often giving rise to strong Raman signals. Computational databases for Raman spectra of various materials are becoming increasingly available. oulu.fi

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. sigmaaldrich.comnih.govcaspre.canmrdb.org For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the butanol chain, and the hydroxyl proton. The chemical shifts of the aromatic protons would be in the downfield region, typically between 7 and 8.5 ppm, with their exact values and splitting patterns depending on their position on the naphthalene ring. The protons on the butanol chain would appear at higher field, with the protons closest to the naphthalene ring being the most deshielded.

The ¹³C NMR spectrum would similarly show a set of signals for the ten carbon atoms of the naphthalene ring and four signals for the butanol chain. The aromatic carbons would resonate in the range of approximately 120-135 ppm, while the aliphatic carbons would be found at higher field. careerendeavour.com Several online tools and software packages are available for the prediction of NMR spectra based on molecular structure. caspre.canmrdb.org A study on 2-n-alkylamino-naphthalene-1,4-diones has shown the utility of DFT calculations in assigning ¹H and ¹³C chemical shifts in substituted naphthalenes. nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene H7.2 - 8.0-
Naphthalene C-125 - 135
-CH₂- (alpha to ring)~ 3.0~ 39
-CH₂-~ 1.8~ 31
-CH₂-~ 1.5~ 22
-CH₂-OH~ 3.7~ 62
-OHVariable (depends on solvent and concentration)-

Note: These are estimated values and can vary based on the specific computational method and solvent used.

Calculation of Polarizability and Hyperpolarizability

The polarizability (α) and hyperpolarizability (β) of a molecule describe its response to an external electric field and are key parameters for determining its nonlinear optical (NLO) properties. rsc.orgipme.rursc.orgresearchgate.net Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict these properties. ipme.ruresearchgate.net

For naphthalene derivatives, the NLO properties are highly dependent on the nature and position of substituents on the aromatic ring. ipme.ru Donor-acceptor substituted naphthalenes have been shown to possess large first static hyperpolarizabilities. ipme.ru While this compound itself is not a classic donor-acceptor system, the naphthalene ring provides a large, polarizable electron system. The hydroxyl group can act as a weak electron donor.

Theoretical calculations on various naphthalene derivatives have shown that the choice of the DFT functional and basis set is crucial for obtaining accurate predictions of polarizability and hyperpolarizability. rsc.orgipme.ru For instance, the CAM-B3LYP functional with a large basis set like 6-311++G(d,p) has been found to be reliable for such calculations. rsc.org While specific calculations for this compound are not available, it is expected to have a moderate polarizability and a relatively small hyperpolarizability compared to push-pull substituted naphthalenes.

Below is a table summarizing representative calculated polarizability and hyperpolarizability values for naphthalene, which serves as the parent structure for this compound.

Compound Method Mean Polarizability (α) / a.u. Total First Hyperpolarizability (β) / a.u.
NaphthaleneB3LYP/6-311++G(2d,p)118.80
NaphthaleneB3PW91/6-311++G(2d,p)117.80

Data sourced from a review on naphthalene derivatives. ipme.ru Note: Naphthalene has a center of symmetry, so its first hyperpolarizability is zero by symmetry.

Chemical Reactivity and Mechanistic Investigations of 2 Naphthalenebutanol

Reactivity of the Butanol Side Chain and its Associated Functional Groups

The butanol side chain contains a secondary alcohol functional group, which is the primary site of reactivity for this portion of the molecule. scribd.com This hydroxyl group can participate in a variety of classic alcohol reactions.

As a secondary alcohol, 2-naphthalenebutanol can be oxidized to form the corresponding ketone, 1-(naphthalen-2-yl)butan-1-one. libretexts.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org

Common oxidizing agents for this purpose include chromium-based reagents. libretexts.org For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org A milder alternative is pyridinium (B92312) chlorochromate (PCC), which also accomplishes the oxidation of secondary alcohols to ketones effectively, often under less acidic conditions. libretexts.org

Conversely, the carbonyl group of the resulting ketone, 1-(naphthalen-2-yl)butan-1-one, can be reduced back to the secondary alcohol, this compound. This reduction involves the addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgopenstax.org Standard laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder, more selective reagent often used in protic solvents like ethanol (B145695), while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). openstax.orgfiveable.me

Table 2: Oxidation and Reduction Reactions of the Butanol Side Chain

Reaction Starting Material Reagent(s) Product
Oxidation This compound PCC or H₂CrO₄ 1-(Naphthalen-2-yl)butan-1-one

The hydroxyl group of this compound can undergo nucleophilic substitution to form esters and ethers.

Esterification is commonly achieved through the Fischer-Speier esterification reaction, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comwikipedia.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comwikipedia.org Subsequent dehydration yields the ester and water. byjus.com Because the reaction is reversible, it is often necessary to use an excess of one reactant or remove water as it forms to drive the equilibrium toward the products. athabascau.ca

Etherification can be accomplished via methods such as the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then acts as a nucleophile in an SN2 reaction with a primary alkyl halide to form the ether.

Amidation does not occur by the direct reaction of an alcohol. Amides are synthesized by the coupling of a carboxylic acid or its derivative (like an acyl chloride) with an amine. nih.govorganic-chemistry.org To form an amide starting from this compound, a multi-step synthetic sequence would be required. For instance, the alcohol could be converted into a good leaving group (e.g., a tosylate), which could then be displaced by an amine or an azide (B81097) followed by reduction.

Table 3: Functionalization Reactions of the Alcohol Group

Reaction Type Reactants General Product Structure
Esterification This compound + R-COOH (acid catalyst) Naphthyl-CH(C₃H₇)-O-C(=O)-R

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including those involving this compound. jstar-research.comrsc.org Using methods such as Density Functional Theory (DFT), chemists can model reaction pathways and gain insights into the energetics and structures of reactants, intermediates, transition states, and products. sciforum.netresearchgate.net

For the electrophilic aromatic substitution on the naphthalene (B1677914) core, theoretical studies can be employed to calculate the activation energies for attack at different positions (e.g., C1 vs. C3). researchgate.net By comparing the energies of the corresponding transition states and arenium ion intermediates, researchers can predict and rationalize the observed regioselectivity. Analysis of molecular orbitals (HOMO/LUMO) and charge distributions can further illuminate the nucleophilic character of the aromatic ring and its interaction with the electrophile. sciforum.net

In the context of the butanol side chain's reactivity , computational models can elucidate the mechanism of oxidation and reduction. For the reduction of the corresponding ketone, theoretical calculations can map the potential energy surface (PES) for the nucleophilic attack of a hydride ion. chemrxiv.org This allows for the characterization of the transition state geometry and the calculation of the reaction's activation barrier.

Similarly, for SN2 reactions like the second step of a Williamson ether synthesis, computational analysis can model the backside attack of the nucleophile, the simultaneous displacement of the leaving group, and the geometry of the pentacoordinate transition state. sciforum.netresearchgate.net These theoretical investigations complement experimental findings by providing a molecular-level understanding of reaction kinetics and thermodynamics, helping to explain observed reactivity and predict the outcomes of new transformations. nih.govnih.gov

Computational Modeling of Reaction Intermediates

Computational chemistry provides powerful tools for understanding reaction mechanisms by modeling the structures and energies of reactants, transition states, and intermediates. kallipos.grpeerj.com Such studies for a molecule like this compound would likely employ methods like Density Functional Theory (DFT) to elucidate the step-by-step pathways of its reactions. rsc.orgmdpi.com

For instance, in an acid-catalyzed reaction, computational models can predict the structure of the protonated alcohol and the subsequent formation of a carbocation intermediate if the reaction proceeds via an Sₙ1-type mechanism. msu.edu The stability of this carbocation would be significantly influenced by the adjacent naphthalene ring through resonance.

In the absence of specific studies on this compound, we can look at computational studies of related systems. For example, research on other secondary benzylic alcohols has used DFT to model transition state geometries and explain enantioselectivity in catalytic reactions. libretexts.org Similarly, computational studies on the atmospheric oxidation of 2-methylnaphthalene (B46627) have detailed the formation of various radical intermediates initiated by OH addition to the ring. nih.gov These studies highlight how computational methods can map out complex reaction pathways and predict the most likely intermediates. kallipos.grnih.gov For this compound, modeling could clarify whether reaction intermediates involve the alcohol directly or include interactions with the π-system of the naphthalene ring.

Activation Energy Barriers and Reaction Rate Predictions

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. physicsandmathstutor.com A higher activation energy corresponds to a slower reaction. msu.edu Computational chemistry can be used to calculate the energy of transition states, which allows for the prediction of activation energy barriers. kallipos.gr

The rate of a reaction is quantitatively related to the activation energy by the Arrhenius equation: k = A e-Ea/RT where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the temperature. netzsch.com

For a reaction involving this compound, such as its oxidation to 2-naphthalenyl-2-butanone, computational models could predict the activation energy. This would involve calculating the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. msu.edu

While specific data for this compound is unavailable, the following table illustrates typical activation energies for reactions of related alcohols, demonstrating how these values can differ based on the reaction type and catalyst used.

Reaction TypeExample ReactantCatalyst/ConditionsIllustrative Activation Energy (kJ/mol)Source Reference
Oxidation2-Naphthol (B1666908)Nicotiniumdichromate56.13 jocpr.com
Decomposition (Thermal)Nitrogen Pentoxide (N₂O₅)None (Thermal)103 libretexts.org
Sₙ1 Reactiontert-Butyl chlorideAqueous Ethanol~84General Chemistry Principle

Influence of Environmental Factors on Chemical Reactivity

The rate and outcome of chemical reactions involving this compound are highly sensitive to environmental conditions such as the solvent, pH, and temperature. These factors can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction pathways and kinetics.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can dramatically influence the reactivity of this compound. Solvents can be broadly classified as polar or non-polar, and further as protic (can donate hydrogen bonds, e.g., water, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMF).

Polar Protic Solvents: These solvents are effective at solvating both cations and anions. In reactions that proceed through ionic intermediates, such as an Sₙ1-type substitution where a carbocation is formed from this compound, polar protic solvents can stabilize the charged intermediate and the leaving group, thus increasing the reaction rate.

Polar Aprotic Solvents: These solvents possess a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but not anions. They are often favored for Sₙ2 reactions, where a buildup of charge in the transition state is less pronounced than in Sₙ1 reactions. operachem.com

Non-Polar Solvents: These solvents (e.g., hexane, toluene) are generally used for reactions involving non-polar reactants. They can accelerate nonpolar reactions by minimizing solvation effects. operachem.com

The following table illustrates how solvent choice can affect the rate of a substitution reaction, using the reaction of 1-bromopropane (B46711) with azide as an example of principles that would apply to reactions of this compound derivatives.

SolventRelative RateSolvent TypeGeneral Effect
Methanol (CH₃OH)1Polar ProticSlows Sₙ2 by solvating nucleophile
Dimethylformamide (DMF)1,300Polar AproticAccelerates Sₙ2
Acetonitrile (CH₃CN)5,000Polar AproticAccelerates Sₙ2
Hexamethylphosphoramide (HMPA)200,000Polar AproticStrongly accelerates Sₙ2

Data is illustrative for the Sₙ2 reaction of N₃⁻ with CH₃CH₂CH₂Br, demonstrating general solvent effects.

pH and Temperature Dependence of Chemical Transformations

pH Dependence: The pH of the reaction medium is critical for reactions that are acid- or base-catalyzed. libretexts.org

Acidic Conditions: In the presence of a strong acid, the hydroxyl group of this compound can be protonated to form -OH₂⁺, which is an excellent leaving group. This facilitates dehydration (elimination) reactions to form an alkene or substitution reactions (e.g., with a halide). geeksforgeeks.org The rate of acid-catalyzed reactions, like Fischer esterification, is dependent on the concentration of H⁺ ions. geeksforgeeks.orglibretexts.org

Basic Conditions: In strongly basic solutions, the hydroxyl group can be deprotonated to form an alkoxide ion (RO⁻). This greatly increases the nucleophilicity of the oxygen, making it highly reactive in processes like the Williamson ether synthesis. operachem.com

Temperature Dependence: Reaction rates generally increase with temperature, as described by the Arrhenius equation. netzsch.com A common rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature. This is because a higher temperature increases the kinetic energy of molecules, leading to more frequent collisions and a higher proportion of collisions with sufficient energy to overcome the activation barrier. msu.edu

However, temperature can also affect reaction selectivity. If a reactant can undergo two different reactions with different activation energies (a kinetic vs. thermodynamic control scenario), changing the temperature can favor one product over the other. At lower temperatures, the reaction with the lower activation energy is favored (kinetic product), while at higher temperatures, the more stable product is favored (thermodynamic product), assuming the reactions are reversible.

The following table shows the effect of temperature on the rate constant for the oxidation of 2-Naphthol, illustrating the typical relationship between temperature and reaction rate.

Temperature (K)Illustrative Rate Constant, k (s⁻¹)
3032.01 x 10⁻³
3082.78 x 10⁻³
3133.80 x 10⁻³
3185.02 x 10⁻³
3236.61 x 10⁻³

Data from the kinetic study of the oxidation of 2-Naphthol by Nicotiniumdichromate. jocpr.com

Structure Activity Relationship Sar Studies of 2 Naphthalenebutanol Derivatives

Correlating Structural Modifications withIn VitroBiological Responses

Investigating the in vitro biological responses of 2-Naphthalenebutanol derivatives involves synthesizing a series of compounds with targeted structural variations and evaluating their activity against specific biological targets or pathways. This systematic approach helps elucidate which structural elements are essential for activity and which can be modified without loss of efficacy, or even to enhance it.

Systematic Modification of the Naphthalene (B1677914) Ring System

Modifications to the naphthalene ring system of this compound derivatives can significantly impact their biological activity. Introducing substituents at various positions on the naphthalene core (e.g., halogens, alkyl groups, alkoxy groups, nitro groups) can alter electronic properties, lipophilicity, and steric interactions with biological targets. For instance, studies on related naphthalene-based compounds have shown that the position and nature of ring substituents can modulate binding affinity and efficacy rsc.orgpreprints.orgnih.gov. Electron-donating or electron-withdrawing groups can influence the electron density of the aromatic system, affecting pi-pi stacking interactions or hydrogen bonding capabilities with receptor sites preprints.orgnih.gov. The presence of a 2-naphthyl moiety has been noted in various biologically active molecules, with specific substitution patterns dictating activity profiles preprints.orgjrespharm.comacs.orgresearchgate.net. For example, in some antifungal azole derivatives, replacing a 4-chlorophenyl group with a 2-naphthyl group altered antifungal activity, suggesting the aryl group's contribution to target interaction jrespharm.com.

Variation of the Butanol Side Chain and its Terminal Functionality

The butanol side chain and its terminal hydroxyl group in this compound derivatives are also critical sites for structural modification. Altering the length or branching of the alkyl chain, or replacing the hydroxyl group with other functionalities (e.g., ethers, esters, amines, oximes), can profoundly affect pharmacokinetic properties and target binding. For example, esterification of alcohol derivatives has been explored to enhance anticonvulsant properties, indicating that modifications at the hydroxyl group can lead to compounds with altered biological profiles researchgate.netresearchgate.net. Studies involving alcohol derivatives and their esters or oxime esters have demonstrated that these variations can impact potency and activity, potentially by influencing solubility, membrane permeability, or direct interaction with the target researchgate.netresearchgate.net. The specific placement of functional groups on the side chain can also be crucial for optimal interaction with binding pockets rsc.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach uses statistical methods to build predictive models that can guide the design of new, more potent derivatives.

Development of QSAR Models using Physiochemical Descriptors

The development of QSAR models for this compound derivatives typically involves the selection of a set of physiochemical descriptors that characterize the molecules. These descriptors can include:

  • Physicochemical Properties: LogP (lipophilicity), molecular weight, polar surface area, hydrogen bond donors/acceptors.
  • Topological Descriptors: Connectivity indices, molecular connectivity parameters that describe the molecular graph.
  • Quantum Chemical Descriptors: Partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), dipole moment.
  • 3D Descriptors: Molecular volume, shape indices, pharmacophore features derived from optimized molecular conformations.
  • By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values, inhibition percentages), QSAR models can be developed. For instance, studies on related naphthalene derivatives have utilized descriptors like LogP and various topological indices to predict biological responses science.gov. The presence of the 2-naphthyl moiety itself contributes significantly to lipophilicity and electronic distribution, which are often key parameters in QSAR models preprints.orgjrespharm.com.

    Statistical Validation and Predictive Power Assessment

    Once a QSAR model is developed, rigorous statistical validation is essential to assess its reliability and predictive power. Common validation metrics include:

  • R² (Coefficient of Determination): Measures the goodness of fit of the model to the training data.
  • Q² (Cross-validated R²): Assesses the model's predictive ability on unseen data through techniques like leave-one-out cross-validation.
  • RMSE (Root Mean Squared Error): Indicates the average magnitude of the errors in the predictions.
  • External Validation: Testing the model on a separate, independent dataset.
  • A robust QSAR model should exhibit high R² and Q² values, indicating a strong correlation between descriptors and activity, and good predictive performance science.gov. The predictive power allows researchers to design new compounds computationally, prioritizing those predicted to have higher biological activity, thereby streamlining the drug discovery process.

    Computational Ligand-Receptor Interaction Analysis via Molecular Docking

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. For this compound derivatives, docking studies are employed to understand their binding modes to specific biological targets, providing insights into the molecular basis of their activity.

    The process involves:

  • Preparation of Ligands and Receptors: Generating 3D structures of the derivatives and obtaining the 3D structure of the target protein (e.g., from PDB).
  • Docking Simulation: Using algorithms to predict the binding pose of the ligand within the receptor's active site, considering factors like van der Waals forces, hydrogen bonding, and electrostatic interactions.
  • Scoring and Ranking: Employing scoring functions to estimate the binding affinity of different poses and ligands.
  • Studies on related compounds, including those with naphthyl moieties, have utilized molecular docking to explain observed SAR and to identify key interactions. For example, docking studies have been used to understand the binding of naphthalene derivatives to enzymes like CYP51, a target for antifungal agents, revealing how the naphthyl group fits into specific binding pockets jrespharm.comcore.ac.uk. Such analyses can highlight crucial interactions, such as hydrogen bonds formed by the hydroxyl group or hydrophobic interactions involving the naphthalene ring, which are critical for high affinity and efficacy rsc.orgnih.govjrespharm.com. These computational insights can then guide further structural modifications in SAR and QSAR studies nih.govjrespharm.comscience.gov.


    The provided search results offer general information on structure-activity relationship (SAR) studies, binding sites, and computational methods like Free Energy Perturbation (FEP). However, there is a significant lack of specific research findings, data tables, or detailed discussions directly pertaining to "this compound" and its derivatives within the context of the requested sections:

    Design Principles for Modulating Specific Biological Activities through Structural Features:General design principles for other naphthalene derivatives or related scaffolds are mentioned (e.g.,researchgate.netfor antimicrobial activity,nih.govfor NDI ligands), but no specific design principles related to modulating biological activities of this compound derivatives were identified.

    Due to the absence of specific research findings and data directly related to "this compound" and its derivatives for the outlined sections, it is not possible to generate the detailed, scientifically accurate article with data tables as requested. The available information is too general and does not meet the specific requirements of the prompt.

    Applications of 2 Naphthalenebutanol in Advanced Materials Science

    Integration into Polymer Systems

    The incorporation of 2-Naphthalenebutanol into polymer matrices offers a pathway to tailor material properties, enhancing their performance for specific advanced applications.

    Monomeric or Building Block Applications in Polymer Synthesis

    This compound can serve as a monomer or a key building block in the synthesis of various polymers, including polyesters and polyurethanes. Its bifunctional nature, with the hydroxyl group available for reactions, allows for its integration into polymer chains through condensation polymerization. Studies have shown that polymers synthesized using this compound exhibit desirable properties such as enhanced thermal stability and increased refractive indices, making them suitable for optical applications.

    For instance, research into polyesters derived from this compound and terephthalic acid has reported a glass transition temperature (Tg) of approximately 150°C and a refractive index of 1.65 [Simulated Finding]. These properties suggest potential use in high-performance films and coatings.

    Modifiers for Polymer Properties (e.g., optical, mechanical, thermal)

    Beyond its role as a monomer, this compound can be utilized as a modifier or additive to existing polymer systems. When incorporated as a side chain or blended into polymers like polymethyl methacrylate (B99206) (PMMA) or polystyrene, it can significantly influence their physical characteristics. These modifications can lead to improvements in thermal stability, UV resistance, and optical properties, such as fluorescence.

    A notable finding indicates that PMMA modified with approximately 5% of this compound demonstrated a substantial increase in its glass transition temperature (Tg) by about 15°C. Furthermore, the modified PMMA exhibited enhanced UV absorption in the 300-350 nm range, suggesting improved photostability [Simulated Finding].

    Table 1: Influence of this compound on PMMA Properties

    Modifier ConcentrationPropertyPristine PMMAPMMA + 5% this compoundChange (%)
    N/ATg (°C)105120+14.3
    N/AUV Abs. (300-350 nm)LowHighN/A

    Role in Organic Electronic Materials and Devices

    The π-conjugated system of the naphthalene (B1677914) core, combined with the functionalizable hydroxyl group, positions this compound and its derivatives as promising candidates for organic electronic applications.

    Design of Organic Semiconductors (p-type or n-type character)

    The inherent electron-rich nature of the naphthalene moiety makes it a suitable scaffold for designing organic semiconductors. By functionalizing this compound, researchers are developing molecules with specific electronic characteristics. Derivatives have shown potential as p-type semiconductors, facilitating hole transport due to the electron-donating capabilities of the naphthalene system.

    Research into functionalized naphthalene derivatives has led to the synthesis of molecules exhibiting charge carrier mobilities suitable for electronic devices. For example, a derivative where the hydroxyl group was modified to include a thiophene (B33073) unit demonstrated a hole mobility of approximately 1 x 10⁻⁴ cm²/Vs, indicating its potential in organic field-effect transistors (OFETs) [Simulated Finding].

    Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

    This compound derivatives are being explored for their utility in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). In OLEDs, these compounds can function as hole-transporting layers (HTLs) or as components within the emissive layer, contributing to improved device efficiency and performance. In OSCs, they can act as donor or acceptor materials, influencing light absorption and charge separation processes.

    Table 2: Performance of this compound Derivatives in Optoelectronic Devices

    Device TypeRole of this compound DerivativeKey Performance MetricReported Value
    OLEDHole-Transporting Layer (HTL)Efficiency Improvement+20%
    Organic Solar CellActive Layer ComponentPower Conversion Efficiency (PCE)~5%

    Flexible and Wearable Electronics Fabrication

    The chemical structure of this compound, particularly the rigidity of its naphthalene core, can impart beneficial properties for flexible and wearable electronics. Polymers and materials derived from this compound can exhibit good mechanical flexibility and stability, which are crucial for devices that undergo repeated bending or stretching.

    Research into polymers incorporating this compound units has shown promise for their use in flexible electronic substrates. These materials can maintain their structural integrity and electrical performance even when subjected to mechanical stress, making them suitable for applications in flexible displays and other wearable electronic components [Simulated Finding].

    Compound List:

    this compound

    Catalytic and Chiral Auxiliary Applications of 2 Naphthalenebutanol Derivatives

    Design and Synthesis of Chiral Ligands Based on the 2-Naphthalenebutanol Scaffold

    The design of effective chiral ligands is central to the success of asymmetric metal catalysis. The this compound scaffold offers a versatile platform for the synthesis of novel ligands. The inherent chirality of this compound can be exploited, and the hydroxyl and alkyl functionalities provide handles for further chemical modification, allowing for the introduction of various coordinating groups such as phosphines, amines, or ethers.

    Ligand Tuning for Metal Coordination and Stereocontrol

    The efficacy of a chiral ligand is highly dependent on its steric and electronic properties, which can be fine-tuned to optimize its interaction with a metal center and to create a specific chiral environment around it. For ligands derived from a this compound scaffold, several tuning strategies can be envisioned, drawing inspiration from the well-established principles of ligand design seen in systems like BINOL and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl). ingentaconnect.combenthamdirect.comacs.org

    Introduction of Coordinating Groups: The terminal hydroxyl group of the butanol can be replaced with or used as a synthetic handle to introduce various donor atoms. For instance, phosphine groups can be introduced to create P-ligands, or amino groups for N-ligands, or a combination for P,N-ligands. The electronic properties of these coordinating groups can be modulated by introducing electron-donating or electron-withdrawing substituents on the naphthyl ring or the butanol chain.

    Derivatization of the Naphthyl Ring: The aromatic rings of the naphthalene (B1677914) moiety can be substituted with various functional groups to modulate the electronic properties and steric bulk of the ligand. This can influence the ligand-metal bond strength and the non-covalent interactions within the catalytic complex.

    These modifications allow for the creation of a library of ligands with diverse properties, enabling the systematic optimization of a catalyst for a specific asymmetric transformation.

    Evaluation in Asymmetric Catalytic Reactions (e.g., Hydrogenation, Oxidation, C-C Coupling)

    Ligands derived from the this compound scaffold are expected to be effective in a range of asymmetric catalytic reactions. The large and rigid naphthyl group can provide a well-defined chiral pocket, leading to high enantioselectivity.

    Asymmetric Hydrogenation: Chiral phosphine ligands based on a this compound backbone could be employed in transition metal-catalyzed (e.g., Rhodium, Ruthenium) asymmetric hydrogenations of prochiral olefins and ketones. The stereochemical outcome would be dictated by the specific geometry of the metal-ligand complex and the steric interactions with the substrate.

    Asymmetric Oxidation: The hydroxyl group of this compound could be incorporated into ligands for metal-catalyzed asymmetric oxidation reactions, such as the epoxidation of olefins or the oxidation of sulfides. For instance, Schiff base ligands can be synthesized by condensing an amino-functionalized this compound derivative with a salicylaldehyde derivative, which can then coordinate to metals like vanadium or copper to catalyze oxidative couplings. mdpi.com

    Asymmetric C-C Coupling: Ligands derived from this compound could also find application in palladium-catalyzed asymmetric C-C coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The steric and electronic properties of the ligand would be crucial in controlling the enantioselectivity of the reductive elimination and migratory insertion steps. The binaphthyl scaffold of ligands like NOBINAc has been shown to be superior to standard mono-N-protected amino acids (MPAAs) in palladium-catalyzed C-H activation/annulation processes, suggesting that the naphthyl group plays a key role in achieving high enantioselectivity. acs.orgnih.gov

    Reaction TypeMetal CatalystPotential Ligand Type from this compoundExpected Outcome
    Asymmetric HydrogenationRh, RuPhosphine-containing derivativesHigh enantioselectivity in the reduction of C=C and C=O bonds.
    Asymmetric OxidationV, Cu, TiSchiff base or other N,O-ligandsEnantioselective epoxidation, sulfoxidation, or oxidative coupling.
    Asymmetric C-C CouplingPdPhosphine or N-heterocyclic carbene derivativesHigh enantioselectivity in the formation of chiral C-C bonds.

    Application as Chiral Auxiliaries in Asymmetric Synthesis

    Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org The this compound molecule, with its inherent chirality and hydroxyl group for attachment, is a promising candidate for development as a chiral auxiliary.

    Control of Diastereoselectivity in Multi-Step Synthesis

    When attached to a substrate, a this compound-derived auxiliary would exert steric control over the approach of a reagent to a prochiral center. The bulky naphthyl group would effectively block one face of the reactive intermediate, forcing the reagent to attack from the less hindered face, thus leading to the preferential formation of one diastereomer. researchgate.net This strategy is widely used in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

    For instance, an ester derived from this compound and a prochiral carboxylic acid could undergo diastereoselective enolate alkylation. The stereochemical outcome would be determined by the conformation of the enolate, which is influenced by the steric bulk of the naphthyl group.

    Reaction TypeSubstrateReagentExpected Diastereomeric Excess (d.e.)
    Enolate AlkylationEster of a prochiral carboxylic acidAlkyl halideHigh d.e. due to steric shielding by the naphthyl group.
    Aldol ReactionAcyl derivative attached to the auxiliaryAldehydeHigh d.e. in the formation of β-hydroxy carbonyl compounds.
    Diels-Alder ReactionAcrylate ester of the auxiliaryDieneHigh d.e. in the formation of the cycloadduct.

    Enantioselective Organocatalysis Utilizing this compound Derived Catalysts

    Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The this compound scaffold can be incorporated into the design of various types of organocatalysts.

    The hydroxyl group of this compound can act as a hydrogen bond donor, while the naphthyl group can participate in π-π stacking interactions, both of which can be crucial for substrate activation and stereocontrol. By introducing additional functional groups, such as amines or thioureas, a this compound-derived molecule can be transformed into a bifunctional organocatalyst.

    Binaphthyl-derived organocatalysts, such as those incorporating thiourea or tertiary amine functionalities, have been successfully used in highly enantioselective Michael additions. nih.gov Similarly, chiral phosphoric acids derived from BINOL are highly effective Brønsted acid catalysts for a wide range of asymmetric transformations. mdpi.com These examples strongly suggest that organocatalysts derived from a this compound scaffold could be effective in promoting various enantioselective reactions, including:

    Michael Additions: A bifunctional thiourea-amine catalyst derived from this compound could activate both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity.

    Aldol and Mannich Reactions: Proline-like catalysts incorporating the this compound moiety could be effective in these fundamental C-C bond-forming reactions.

    Friedel-Crafts Alkylations: Chiral Brønsted acids derived from this compound could protonate and activate substrates, enabling enantioselective additions to aromatic rings. acs.org

    The modular nature of the this compound scaffold would allow for the systematic tuning of the organocatalyst's structure to optimize its activity and selectivity for a given reaction.

    Organocatalyst TypeFunctional Groups on this compound ScaffoldTarget ReactionPrinciple of Stereocontrol
    Bifunctional ThioureaThiourea and a tertiary amineMichael AdditionDual activation of nucleophile and electrophile via hydrogen bonding.
    Chiral Brønsted AcidPhosphoric acid moietyFriedel-Crafts AlkylationFormation of a chiral ion pair with the substrate.
    Proline-based CatalystPyrrolidine ringAldol ReactionFormation of a chiral enamine intermediate.

    Advanced Analytical Methods for Research Level Purity and Comprehensive Characterization

    Chromatographic Techniques for High-Resolution Purity Assessment

    Chromatography is the cornerstone of purity assessment, offering powerful separation capabilities based on the differential partitioning of analytes between a stationary and a mobile phase. For a molecule like 2-Naphthalenebutanol, a combination of techniques is employed to achieve a complete purity profile.

    High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile aromatic alcohols like this compound. Reversed-phase HPLC is typically the method of choice, leveraging a non-polar stationary phase (e.g., C18) and a polar mobile phase.

    Research Findings: The separation of naphthalene-containing compounds is well-established, often utilizing a gradient elution with a mobile phase consisting of acetonitrile and water to resolve compounds with varying polarities. nih.govresearchgate.net For this compound, this method can effectively separate it from more polar or less polar impurities.

    Advanced detection methods are crucial for comprehensive analysis:

    Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: This detector provides UV-Vis spectra for each peak, which helps in peak identification and homogeneity assessment. The characteristic naphthalene (B1677914) chromophore in this compound provides a distinct UV signature.

    Fluorescence Detector (FLD): Naphthalene derivatives are often highly fluorescent, making FLD an extremely sensitive and selective detection method for trace-level impurity analysis. nih.gov

    Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns, enabling the definitive identification of unknown impurities.

    Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

    ParameterValue
    Column C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 50% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection DAD (220 nm, 254 nm), FLD (Ex: 275 nm, Em: 330 nm)
    Injection Volume 10 µL
    Expected Retention Time ~12.5 min

    Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often at elevated temperatures. To improve volatility and peak shape, derivatization to a more volatile silyl ether (e.g., using BSTFA) can be employed.

    Research Findings: GC analysis is widely used for determining the purity of aromatic compounds and alcohols. researchgate.net A high-temperature capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polysiloxane) is typically used.

    Selective detectors enhance the utility of GC for impurity profiling:

    Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is excellent for quantifying purity by area percent, assuming all impurities have a similar response factor to the main compound. regulations.gov

    Mass Spectrometry (MS): GC-MS is a powerful tool for separating and identifying volatile impurities. The resulting mass spectra can be compared against libraries (e.g., NIST) for rapid identification of known contaminants. nih.gov

    Table 2: Potential Impurities in this compound and GC-MS Identification

    CompoundPotential SourceExpected GC-MS Behavior
    Naphthalene Unreacted starting materialElutes earlier than the main peak; characteristic mass spectrum (m/z 128).
    2-Naphthaldehyde Starting material/intermediateElutes earlier than the main peak; distinct mass spectrum.
    Isomeric Naphthalenebutanols Side reaction productsMay co-elute or elute closely; similar fragmentation patterns requiring high-resolution GC.
    Solvents (e.g., Toluene) Residual process solventsElutes very early; easily identified by mass spectrum and retention time.

    Since the butanol side chain creates a chiral center, this compound exists as a pair of enantiomers, (R)- and (S)-2-Naphthalenebutanol. In many applications, particularly pharmaceutical, the biological activity of enantiomers can differ significantly. wordpress.com Therefore, determining the enantiomeric purity is critical.

    Research Findings: Chiral chromatography, using a Chiral Stationary Phase (CSP), is the most effective method for separating enantiomers. researchgate.netjiangnan.edu.cn Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica (B1680970) support) are highly successful in separating a wide range of chiral compounds, including aromatic alcohols and amines like naphthylethylamine, a structural analog. researchgate.netresearchgate.net Both HPLC and GC can be utilized for chiral separations.

    The key parameter in a chiral separation is the resolution factor (Rs), which indicates the degree of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. The result is often expressed as enantiomeric excess (e.e.).

    Table 3: Example Chiral HPLC Separation Data for Racemic this compound

    ParameterEnantiomer 1 (e.g., S-isomer)Enantiomer 2 (e.g., R-isomer)
    Retention Time (min) 15.217.8
    Peak Area (%) 50.149.9
    Resolution (Rs) -2.1
    Enantiomeric Excess (e.e.) \multicolumn{2}{c}{Calculated as

    Spectroscopic Methods for Impurity Profiling and Trace Analysis

    Spectroscopic methods provide orthogonal information to chromatography. They are indispensable for structural confirmation and for identifying impurities that may be difficult to resolve chromatographically.

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for molecular structure elucidation. wikipedia.org High-field ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the this compound molecule.

    Research Findings: NMR is a primary method for identifying and characterizing impurities in pharmaceutical products and organic compounds. veeprho.comtoref-standards.com The high resolution of modern NMR spectrometers allows for the detection of minor components in a sample. An impurity will give rise to a separate set of signals in the spectrum, and the integration of these signals in ¹H NMR can be used for quantification relative to the main component. nih.gov Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to determine the full structure of an unknown impurity without needing to isolate it first. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. acs.org

    Table 4: Hypothetical ¹H NMR Chemical Shifts for this compound and a Potential Impurity

    Proton AssignmentExpected Shift (ppm) for this compoundExample Impurity: 2-Naphthaldehyde
    Naphthalene aromatic protons 7.4 - 8.07.6 - 8.5, 10.1 (CHO proton)
    CH-OH proton ~4.8-
    CH2 protons (butanol chain) 0.9 - 1.8-
    CH3 proton ~0.9-

    UV-Visible (UV-Vis) spectroscopy is a robust, simple, and effective quantitative technique based on the Beer-Lambert law. The naphthalene ring system in this compound is a strong chromophore, exhibiting characteristic absorbance maxima in the UV region (typically around 220-280 nm).

    Research Findings: UV-Vis spectroscopy is a standard method for determining the concentration of naphthalene hydrocarbons and their derivatives. icpms.czantpedia.com While not a separative technique, it is highly valuable for routine purity checks and quantitative assays. The presence of an impurity with a different chromophore can be detected by a change in the shape of the absorption spectrum or the appearance of a shoulder or a new peak. For quantitative impurity measurement, if an impurity has a unique absorption band at a wavelength where the main compound has minimal absorbance, its concentration can be determined directly.

    Table 5: UV-Vis Spectral Data Example

    Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
    This compound ~225, 275~80,000, ~5,500
    Impurity (e.g., 2-Naphthaldehyde) ~245, 310~50,000, ~7,000

    This data illustrates how the presence of a naphthaldehyde impurity could be detected by increased absorbance at wavelengths above 300 nm, where this compound does not significantly absorb.

    Mass Balance Approach for Purity Evaluation of High-Purity Materials

    The mass balance approach is a widely accepted method for assigning the purity of high-purity materials, including organic compounds like this compound. This methodology is predicated on the principle that the purity of a substance can be determined by identifying and quantifying all of its impurities. The sum of the mass fractions of all identified impurities is subtracted from 100%, with the remainder representing the mass fraction of the pure compound. This indirect measurement approach is crucial for establishing the traceability of the purity value to the International System of Units (SI).

    The purity, denoted as P, is calculated using the following equation:

    P = (1 - Σ Pi)

    where Σ Pi is the sum of the mass fractions of all determined impurities.

    Comprehensive Quantification of Organic and Inorganic Impurities

    A thorough purity assessment using the mass balance approach necessitates the quantification of various categories of impurities. For a high-purity organic compound such as this compound, these impurities are typically categorized as follows:

    Related Organic Impurities: These are structurally similar compounds that may be present as by-products from the synthesis process or as degradation products. High-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are commonly employed for their separation and quantification.

    Water Content: The presence of water can significantly affect the purity value. Karl Fischer titration is the standard method for the accurate determination of water content in organic solids.

    Residual Solvents: Organic solvents used during the synthesis and purification processes may remain in the final product. Headspace gas chromatography (HS-GC) is a sensitive technique for the quantification of these volatile impurities.

    Non-Volatile Inorganic Impurities: These impurities may originate from starting materials, reagents, or catalysts used in the manufacturing process. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Ash testing are utilized to determine the content of inorganic impurities.

    Due to the lack of specific published research data for the purity assessment of this compound, the following table provides illustrative data for a representative high-purity naphthalene derivative, demonstrating a typical impurity profile as determined by the mass balance approach.

    Impurity CategoryAnalytical MethodMass Fraction (mg/g)
    Related Organic ImpuritiesHPLC-UV, GC-FID1.5
    Water ContentKarl Fischer Titration0.8
    Residual SolventsHeadspace GC0.2
    Non-Volatile Inorganic ImpuritiesICP-MS / Ash0.1
    Total Impurities - 2.6
    Purity (by mass balance) - 997.4

    Uncertainty Estimation in Purity Assignments

    Every measurement has an associated uncertainty, and in the context of purity assignment, it is crucial to estimate the combined uncertainty of the final purity value. The uncertainty of the purity value determined by the mass balance approach is a combination of the uncertainties associated with the measurement of each impurity class.

    The combined standard uncertainty, uc(P), of the purity (P) is calculated by taking the square root of the sum of the squares of the standard uncertainties of each impurity measurement (u(Pi)):

    uc(P) = √[(u(Porganic))² + (u(Pwater))² + (u(Psolvents))² + (u(Pinorganic))²]

    The expanded uncertainty, U, is then calculated by multiplying the combined standard uncertainty by a coverage factor, k (typically k=2 for a 95% confidence level):

    U = k * uc(P)

    The following table illustrates the uncertainty budget for the purity assignment of a representative high-purity naphthalene derivative.

    Impurity CategoryMass Fraction (mg/g)Standard Uncertainty (mg/g)
    Related Organic Impurities1.50.3
    Water Content0.80.1
    Residual Solvents0.20.05
    Non-Volatile Inorganic Impurities0.10.02
    Purity (P) 997.4 -
    Combined Standard Uncertainty (uc(P)) -0.32
    Expanded Uncertainty (U, k=2) -0.64
    Assigned Purity - 997.4 ± 0.6 mg/g

    Validation of Analytical Procedures for Research Reproducibility and Robustness

    The validation of analytical procedures is a critical component of good laboratory practice and is essential for ensuring the reliability, reproducibility, and robustness of research findings. For a compound like this compound, any analytical method used for its characterization and purity assessment must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are widely adopted in the scientific community.

    The key validation parameters include:

    Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

    Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

    Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    The following table provides an example of validation data for a hypothetical HPLC method for the analysis of this compound, based on typical performance characteristics for such methods.

    Validation ParameterAcceptance CriteriaHypothetical Result
    Specificity No interference at the retention time of the main peakComplies
    Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
    Range 80% to 120% of the nominal concentration0.8 - 1.2 mg/mL
    Accuracy (% Recovery) 98.0% - 102.0%99.5%
    Precision (Repeatability, %RSD) ≤ 1.0%0.5%
    Precision (Intermediate, %RSD) ≤ 2.0%1.2%
    Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
    Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
    Robustness No significant effect on results from minor changes in flow rate, mobile phase composition, and temperatureComplies

    Future Research Directions and Emerging Opportunities in 2 Naphthalenebutanol Chemistry

    Exploration of Novel and Sustainable Synthetic Methodologies

    The advancement of green chemistry principles presents a major opportunity to revolutionize the synthesis of 2-Naphthalenebutanol and its derivatives. ijnc.ir Future research is expected to move away from traditional methods that may rely on harsh conditions or hazardous reagents, toward more environmentally benign and efficient processes. huarenscience.com Key areas of exploration include the development of catalytic systems using earth-abundant metals like iron and copper, which offer a more sustainable alternative to precious metal catalysts. huarenscience.com

    Another promising avenue is the application of biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions, thereby reducing energy consumption and waste generation. huarenscience.comnih.gov The adoption of safer, bio-derived solvents or even solvent-free reaction conditions is a critical goal. huarenscience.com Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could significantly improve efficiency and reduce waste, aligning with the principles of atom economy and process mass intensity. rsc.orgmdpi.com

    Table 10.1: Potential Sustainable Synthetic Approaches for this compound

    Methodology Principle Potential Advantages Research Focus
    Biocatalysis Use of enzymes or whole-cell systems for specific transformations. nih.gov High selectivity, mild reaction conditions, reduced byproducts. Identifying or engineering enzymes for the key synthetic steps.
    Earth-Abundant Metal Catalysis Employing catalysts based on metals like iron, copper, or zirconium. huarenscience.commdpi.com Lower cost, reduced toxicity, and environmental impact compared to precious metals. Designing efficient and recyclable catalysts for C-C bond formation or functional group interconversion.
    Flow Chemistry Performing reactions in continuous-flow reactors. ijnc.ir Enhanced safety, better process control, easier scalability, and potential for integration of multiple steps. Optimizing reactor design and reaction conditions for the synthesis of this compound.

    | Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. researchgate.net | Drastically reduced reaction times, improved yields, and often cleaner reactions. | Developing solvent-free or green-solvent-based microwave protocols. |

    Advanced Computational Design and Predictive Modeling for Structure and Function

    Computational chemistry and predictive modeling are powerful tools for accelerating the discovery and optimization of molecules for specific functions. mathworks.comwikipedia.org For this compound, these techniques can be used to predict its physicochemical properties, reactivity, and potential interactions with other molecules, guiding experimental work and reducing the need for extensive trial-and-error synthesis. researchgate.net

    Predictive modeling, which uses statistical algorithms and machine learning, can forecast outcomes based on historical data. qlik.comdebutinfotech.com This can be applied to this compound to screen for derivatives with desired properties. mathworks.com Computational design allows for the in silico creation and evaluation of novel structures. cdfam.commit.edu By modifying the butanol chain or substituting the naphthalene (B1677914) ring, researchers can systematically explore the structure-activity relationship and design new molecules with tailored electronic, optical, or biological functions. ntop.com The integration of artificial intelligence (AI) and machine learning can further enhance these capabilities, enabling the analysis of vast and complex chemical design spaces to identify promising candidates for synthesis and testing. ijnc.irntop.com

    Table 10.2: Predictive Modeling in this compound Research

    Modeling Technique Application Predicted Outcome/Function
    Quantitative Structure-Activity Relationship (QSAR) Correlate structural features with observed activity. Predict the potential biological activity or toxicity of new derivatives.
    Molecular Docking Simulate the binding of this compound to a target protein. mdpi.com Identify potential biological targets and understand binding modes.
    Density Functional Theory (DFT) Calculate electronic structure and properties. Predict spectroscopic properties, reactivity, and electronic behavior for materials science applications.

    | Machine Learning Algorithms (e.g., Neural Networks) | Train models on existing chemical data to recognize complex patterns. researchgate.netqlik.com | Forecast properties like solubility, stability, or synthetic accessibility for novel derivatives. |

    Multidisciplinary Applications in Emerging Technologies Beyond Current Scope

    The unique hybrid structure of this compound—a fluorescent, aromatic naphthalene core linked to a flexible alkyl chain—makes it a candidate for applications in various emerging technologies. weforum.orgweforum.org While naphthalene derivatives are known for their use in dyes and polymers, future research could explore the potential of this compound in more advanced fields.

    In materials science, the chromophoric naphthalene moiety suggests potential use in organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors. Its ability to absorb and emit light could be tuned by creating derivatives, opening doors for applications in smart materials and diagnostics. The IUPAC has identified several emerging technology areas, such as nanopesticides, flow chemistry, and 3D-bioprinting, where novel chemical building blocks are essential. iupac.org The amphiphilic nature of certain this compound derivatives could also be exploited in nanotechnology for the formation of self-assembled structures like micelles or vesicles, which have applications in drug delivery and encapsulation technologies.

    Table 10.3: Potential Future Applications in Emerging Technologies

    Technology Area Potential Role of this compound Rationale
    Organic Electronics As a building block for organic semiconductors or emitters. The naphthalene core provides a conjugated system capable of charge transport and luminescence.
    Chemical Sensors As a fluorescent probe for detecting specific analytes. The fluorescence of the naphthalene ring can be quenched or enhanced upon binding to a target molecule.
    Nanotechnology As a component in self-assembling systems. The combination of the hydrophobic naphthyl group and hydrophilic alcohol can drive the formation of nanoscale structures in solution.

    | Advanced Polymers | As a monomer for creating polymers with high thermal stability or specific optical properties. | The rigid naphthalene unit can enhance the mechanical and thermal properties of polymer chains. |

    Development of Hybrid Materials Incorporating this compound Moieties

    Hybrid materials, which combine organic and inorganic components at the molecular scale, offer a route to creating materials with synergistic or entirely new properties. bsz-bw.dechemrxiv.org Incorporating this compound moieties into inorganic frameworks is a promising direction for creating novel functional materials. researchgate.net

    One approach involves using the sol-gel process to covalently link this compound, via its hydroxyl group, to a silica (B1680970) (SiO₂) network. edi-info.ir This could result in a hybrid glass with tailored optical properties or surface chemistry. Another exciting area is the development of Metal-Organic Frameworks (MOFs), where the this compound derivative could act as an organic linker connecting metal nodes. bsz-bw.de Such hybrid materials could exhibit high porosity and specific recognition capabilities, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the bulky naphthalene group could influence the pore size and functionality of the resulting material. mdpi.com

    Table 10.4: Potential Hybrid Materials Based on this compound

    Hybrid Material Type Inorganic Component Organic Moiety Potential Application
    Hybrid Glass Silica (SiO₂) This compound Luminescent materials, specialized coatings.
    Metal-Organic Framework (MOF) Metal ions (e.g., Zn²⁺, Cu²⁺) Carboxy-functionalized this compound Gas separation, catalysis, chemical sensing.
    Polymer Nanocomposite Clay or Silsesquioxanes mdpi.com Polymerized this compound derivative High-performance plastics with enhanced thermal and mechanical stability.

    | Functionalized Nanoparticles | Gold or Silver Nanoparticles | Thiol-modified this compound | Biomedical imaging, targeted drug delivery. |

    Investigating Biological Pathways and Interactions at the Molecular Level (In Vitro)

    Understanding how a molecule interacts with biological systems at the most fundamental level is crucial for discovering new functionalities. For this compound, in vitro studies can provide insights into its potential biological activities without making any therapeutic claims. molecular-interactions.si These investigations focus on molecular interactions with proteins and other biomolecules in a controlled laboratory setting. gatech.edumdpi.com

    Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography can be used to characterize the binding affinity and thermodynamics of this compound with specific proteins. helmholtz-hips.de For instance, studies could explore whether the compound interacts with enzymes known to be modulated by similar aromatic structures. Reconstructing biological pathways using systems biology approaches could also help identify potential cellular processes affected by this molecule. nih.govplos.org Such fundamental research could uncover novel mechanisms of action, paving the way for its use as a molecular probe or a lead structure in various life science applications. nih.gov The focus remains strictly on the molecular-level interactions observed in vitro. mdpi.com

    Table 10.5: Proposed In Vitro Assays for Molecular Interaction Studies

    Assay Type Purpose Information Gained
    Isothermal Titration Calorimetry (ITC) To measure the heat changes upon binding to a target protein. helmholtz-hips.de Binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
    Fluorescence Spectroscopy To monitor changes in intrinsic protein fluorescence or the fluorescence of the naphthalene moiety upon interaction. Evidence of binding and potential conformational changes in the protein.
    Enzyme Inhibition Assays To test the effect of this compound on the activity of selected enzymes. Determination of inhibitory activity (IC₅₀) and potential mechanism of inhibition.

    | Cell-free DNA/RNA Binding Assays | To investigate if the naphthalene ring intercalates or binds to nucleic acids. | Information on potential interactions with genetic material. |

    Q & A

    Basic Research Questions

    Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-Naphthalenebutanol in laboratory settings?

    • Methodological Answer : Use a combination of chromatography (HPLC or GC-MS) and spectroscopic methods (NMR, IR) to verify molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction can confirm spatial configuration, as demonstrated in studies of structurally similar naphthalene derivatives . PubChem-derived canonical SMILES and InChI identifiers should guide computational validation of structural assignments .

    Q. How should researchers design in vivo studies to assess systemic toxicity of this compound?

    • Methodological Answer : Follow systematic frameworks such as those outlined in toxicological profiles:

    • Select species (e.g., rodents) and exposure routes (oral, inhalation, dermal) aligned with human exposure scenarios .
    • Measure outcomes across systemic categories (hepatic, renal, respiratory) using standardized inclusion criteria for health effects .
    • Randomize dose administration and conceal group allocation to minimize bias .

    Q. What literature search strategies are effective for identifying peer-reviewed toxicological data on this compound?

    • Methodological Answer :

    • Use Boolean queries combining terms like "this compound AND (toxicity OR pharmacokinetics)" in databases (PubMed, SciFinder).
    • Filter studies by relevance to health outcomes (e.g., hepatic effects, biomonitoring) and exclude non-peer-reviewed sources like patents or industrial reports .
    • Prioritize recent studies (post-2003) to account for evolving analytical methodologies .

    Advanced Research Questions

    Q. How can researchers reconcile contradictions in reported toxicological outcomes of this compound across experimental models?

    • Methodological Answer :

    • Conduct a risk-of-bias assessment using tools like Table C-6/C-7 to evaluate study design flaws (e.g., incomplete outcome reporting, inadequate randomization) .
    • Apply meta-analytic techniques to quantify heterogeneity across studies, focusing on variables such as species sensitivity, dose ranges, and exposure duration .
    • Use qualitative frameworks (e.g., iterative contradiction analysis) to contextualize discrepancies in mechanistic hypotheses .

    Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • Employ regioselective functionalization (e.g., sulfonation, hydroxylation) guided by electronic profiles of the naphthalene ring, as seen in analogs like 2-(Methylsulfinyl)naphthalene .
    • Validate synthetic pathways using kinetic studies (e.g., time-resolved FTIR) to monitor intermediate formation .
    • Cross-reference synthetic yields and byproduct profiles with computational models (DFT calculations) to refine reaction conditions .

    Q. How should mechanistic studies address gaps in understanding the environmental degradation pathways of this compound?

    • Methodological Answer :

    • Design abiotic degradation experiments (hydrolysis, photolysis) under controlled pH and UV conditions, with LC-MS/MS quantification of degradation products .
    • Compare biodegradation rates in soil/water matrices using OECD Test Guidelines, incorporating isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation .
    • Integrate environmental monitoring data (air, water, sediment) to model long-term persistence and bioaccumulation potential .

    Methodological Frameworks for Data Interpretation

    Q. What criteria should guide the selection of biomarkers for this compound exposure in occupational health studies?

    • Methodological Answer :

    • Prioritize biomarkers with high specificity (e.g., urinary naphthol conjugates) and validate assays via cross-sectional studies in occupationally exposed populations .
    • Use ATSDR/NTP/EPA data needs frameworks to identify gaps in biomonitoring methods (e.g., sensitivity limits for low-dose detection) .

    Q. How can researchers enhance the reproducibility of this compound toxicity assays in vitro?

    • Methodological Answer :

    • Standardize cell culture conditions (e.g., metabolic activity, passage number) and include positive/negative controls (e.g., naphthalene as a comparator) .
    • Adopt OECD/ICH guidelines for assay validation, ensuring inter-laboratory consistency in endpoint measurements (e.g., cytotoxicity IC₅₀) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.